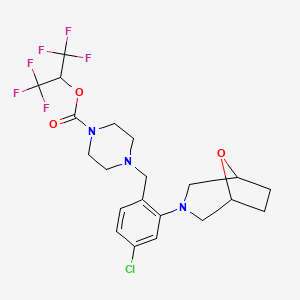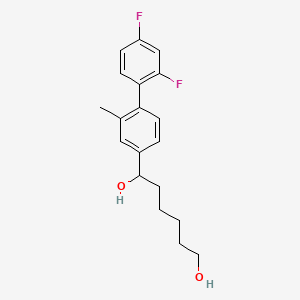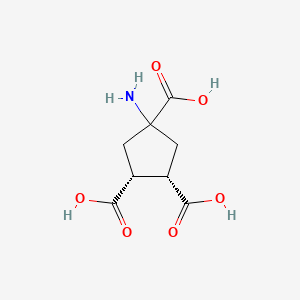
Acpt-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
ACPT-I has a wide range of scientific research applications. In chemistry, it is used as a tool to study the function of metabotropic glutamate receptors. In biology and medicine, this compound has shown potential as a neuroprotective agent, reducing cell death in models of ischemic stroke and excitotoxicity . It also exhibits anticonvulsant and anxiolytic-like effects, making it a candidate for the treatment of neurological disorders . Additionally, this compound is used in the study of neurotransmission and synaptic plasticity, contributing to our understanding of brain function and disease .
Wirkmechanismus
- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
ACPT-I plays a significant role in biochemical reactions by modulating glutamatergic transmission . It interacts with enzymes and proteins such as metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . These interactions inhibit glutamate release, thereby reducing glutamatergic transmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also impacts cellular metabolism by modulating glutamatergic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to mGluR4a and mGluR8, inhibiting glutamate release and reducing glutamatergic transmission . This mechanism seems to play a role in mediating the neuroprotective effect of this compound .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also exhibits neuroprotective effects against excitotoxicity induced by kainite in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 30 mg/kg, this compound reduces cell death in a rat model of middle cerebral artery occlusion . It also reduces the incidence of clonic seizures in various seizure models in mice and rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of glutamatergic transmission . It interacts with enzymes such as mGluR4a and mGluR8, modulating glutamate release and reducing glutamatergic transmission .
Vorbereitungsmethoden
ACPT-I can be synthesized through a multi-step reaction process. One method involves the use of 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,4-dioxo- as a starting material. The synthetic route includes steps such as the use of DMAP in acetonitrile for 1.5 hours, followed by treatment with 1N aqueous lithium hydroxide in acetonitrile for 5 hours at ambient temperature
Analyse Chemischer Reaktionen
ACPT-I undergoes various chemical reactions, primarily involving its functional groups. It can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Vergleich Mit ähnlichen Verbindungen
ACPT-I is similar to other group III mGluR agonists, such as (S)-3,4-dicarboxyphenylglycine (DCPG) and (S)-2-amino-4-phosphonobutyric acid (AP4). this compound is unique in its ability to selectively target mGluR4a and mGluR8 with high affinity . This selectivity makes this compound a valuable tool for studying the specific roles of these receptors in neuroprotection and neurotransmission. Compared to other agonists, this compound has shown more pronounced neuroprotective and anxiolytic-like effects in various models .
Eigenschaften
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
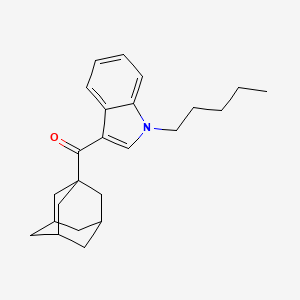
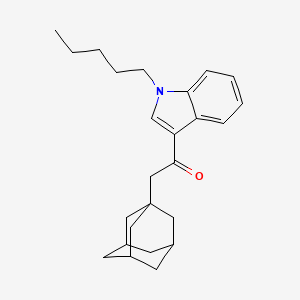
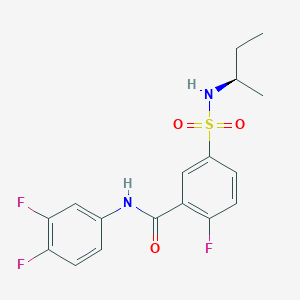

![4-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B605080.png)

![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
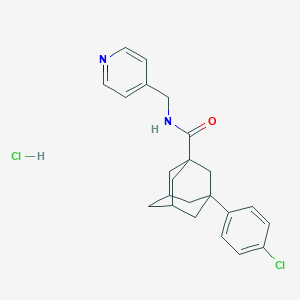
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
